ethyl {3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate
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Overview
Description
ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that includes an indole ring, a phenyl group, and a sulfanylideneimidazolidine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanylideneimidazolidine Moiety: This step involves the reaction of the indole derivative with a suitable thiourea derivative under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with a simpler structure.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C22H19N3O3S/c1-2-28-20(26)14-24-13-15(17-10-6-7-11-19(17)24)12-18-21(27)25(22(29)23-18)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3,(H,23,29)/b18-12- |
InChI Key |
CCMWRDMZSSOJEI-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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